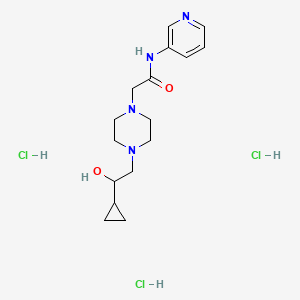
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a useful research compound. Its molecular formula is C16H27Cl3N4O2 and its molecular weight is 413.77. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential in Treating Diseases Involving ACAT-1 Overexpression
The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, exhibiting significant selectivity over human ACAT-2. This property could be beneficial in the treatment of diseases involving ACAT-1 overexpression, suggesting potential therapeutic applications in certain intractable diseases (Shibuya et al., 2018).
Role in Microbial Studies
The compound has been used in microbial studies, showing significant antibacterial and antifungal activities. This demonstrates its potential as a basis for developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Patel & Agravat, 2007).
Impact on Memory Enhancement
Research indicates that derivatives of this compound have effects on memory enhancement in mice. This finding suggests possible applications in treating memory-related disorders or cognitive impairments (Li Ming-zhu, 2008).
Potential in Alzheimer's Disease Treatment
2-(Piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, related compounds, have been described as potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant in the context of Alzheimer's disease. They have shown potential as therapeutic agents against Alzheimer's, particularly regarding their inhibition of acetylcholinesterase and β-amyloid aggregation (Umar et al., 2019).
Applications in Anticancer Therapy
Some derivatives of the compound have displayed significant anticancer activities. This underlines its potential use in the development of new anticancer therapeutics, addressing a range of tumor types (Bondock & Gieman, 2015).
Eigenschaften
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-pyridin-3-ylacetamide;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2.3ClH/c21-15(13-3-4-13)11-19-6-8-20(9-7-19)12-16(22)18-14-2-1-5-17-10-14;;;/h1-2,5,10,13,15,21H,3-4,6-9,11-12H2,(H,18,22);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOZTUQRWEMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC(=O)NC3=CN=CC=C3)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

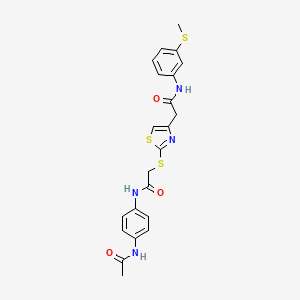
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2919058.png)
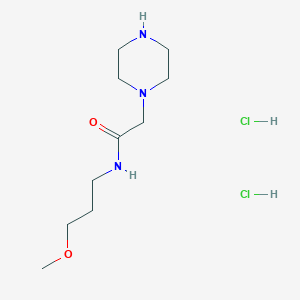
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2919060.png)
![1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2919062.png)

![2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2919065.png)
![N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2919066.png)
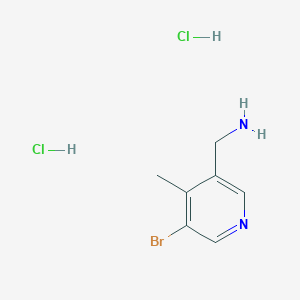
![8-chloro-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2919068.png)
![Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2919069.png)
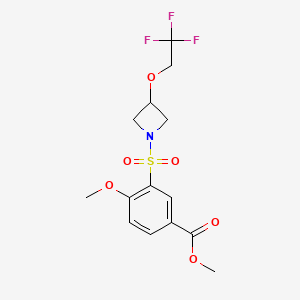
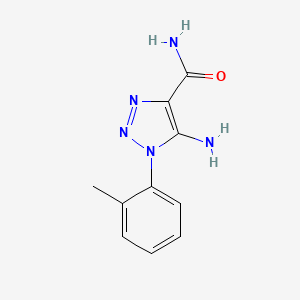
![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2919077.png)